molecular formula C15H9NO B1216183 10-hydroxyphenanthrene-9-carbonitrile CAS No. 35061-93-9

10-hydroxyphenanthrene-9-carbonitrile

Cat. No.: B1216183
CAS No.: 35061-93-9
M. Wt: 219.24 g/mol
InChI Key: UNCXGIQTDMNYMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-hydroxyphenanthrene-9-carbonitrile is an organic compound with the molecular formula C15H9NO. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains both a hydroxyl group and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-hydroxyphenanthrene-9-carbonitrile can be achieved through several methods. One common approach involves the reaction of diphenides with potassium cyanide in dimethyl sulfoxide. This reaction proceeds via the intramolecular recyclization of a ring-opened intermediate . Another method involves the use of sodium iodide in dimethylformamide as a solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and the use of large-scale reactors and purification techniques would apply. The choice of reagents, solvents, and reaction conditions would be optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

10-hydroxyphenanthrene-9-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 10-oxo-9-phenanthrenecarbonitrile.

    Reduction: Formation of 10-amino-9-phenanthrenecarbonitrile.

    Substitution: Formation of various substituted phenanthrene derivatives depending on the substituent introduced.

Scientific Research Applications

10-hydroxyphenanthrene-9-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-hydroxyphenanthrene-9-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    9,10-Phenanthrenequinone: A related compound with a quinone functional group.

    10-Hydroxy-9-phenanthrenealdehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    9,10-Dihydroxyphenanthrene: Contains two hydroxyl groups instead of one hydroxyl and one nitrile group.

Uniqueness

10-hydroxyphenanthrene-9-carbonitrile is unique due to the presence of both a hydroxyl and a nitrile group on the phenanthrene backbone. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

10-hydroxyphenanthrene-9-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO/c16-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)15(14)17/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCXGIQTDMNYMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188567
Record name 10-Hydroxy-9-phenanthrenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35061-93-9
Record name 10-Hydroxy-9-phenanthrenecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035061939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Hydroxy-9-phenanthrenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-hydroxyphenanthrene-9-carbonitrile
Reactant of Route 2
Reactant of Route 2
10-hydroxyphenanthrene-9-carbonitrile
Reactant of Route 3
10-hydroxyphenanthrene-9-carbonitrile
Reactant of Route 4
Reactant of Route 4
10-hydroxyphenanthrene-9-carbonitrile
Reactant of Route 5
10-hydroxyphenanthrene-9-carbonitrile
Reactant of Route 6
10-hydroxyphenanthrene-9-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.